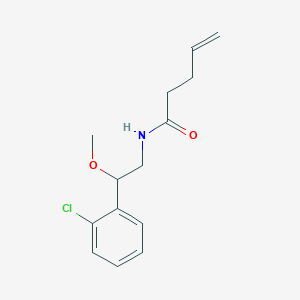

N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide involves multi-step chemical reactions, including condensation and cyclization processes. One approach for synthesizing similar compounds includes reacting ethyl cyanoacetate with chlorobenzohydroximoyl fluoride to yield ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, showcasing the complexity and precision required in synthesizing such molecules (Johnson et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, UV, 1H, and 13C NMR, are pivotal in characterizing the molecular structure of related compounds. For example, the structure of 4-chloro-N-(2-methoxyphenyl)benzamidoxime was elucidated, revealing a centrosymmetric dimer form due to intermolecular hydrogen bonds, with significant twisting observed between phenyl rings and the hydroxyamidine group, indicative of the intricate structural characteristics these compounds possess (Kara et al., 2013).

Chemical Reactions and Properties

Chemical modification, such as altering the amide bond or the alkyl chain length in derivatives of related compounds, significantly impacts their chemical properties, including receptor affinity in pharmacological contexts. For instance, modifications in the amide bond and the intermediate alkyl chain of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives resulted in decreased dopamine D(4) receptor affinity, demonstrating the sensitive balance between structure and function (Perrone et al., 2000).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as crystal structure, solubility, and thermal stability, are essential for understanding their behavior in different environments. The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, for example, provided insights into their crystalline forms, highlighting the diversity in physical properties these compounds can exhibit (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties of compounds like this compound can be profoundly influenced by their molecular structure. Studies on related compounds using DFT calculations and spectroscopic analyses help in understanding the electronic structure, chemical reactivity, and potential applications. For instance, the synthesis, crystal structure analysis, and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided valuable data on its optimized molecular structure, vibrational frequencies, and electronic properties, offering insights into the chemical properties of such molecules (Demir et al., 2016).

Scientific Research Applications

Efficient Synthesis and Antibiotic Applications

An efficient synthesis method for antibiotic SF-2312, utilizing derivatives similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)pent-4-enamide, highlights its potential in antibiotic development. The study by Hanaya and Itoh (2010) demonstrates a 3-step synthesis sequence leading to the antibiotic SF-2312, showcasing the compound's relevance in pharmaceutical synthesis and its contribution to antibiotic development (T. Hanaya & C. Itoh, 2010).

Heterocyclic Chemistry and Molecular Docking

Research by Huma et al. (2019) on novel enaminone derivatives, which are structurally related to this compound, presents their application in heterocyclic chemistry and molecular docking studies. These compounds have been evaluated for their potential in enzyme inhibition, demonstrating the compound's utility in biochemical and pharmacological research (Rahila Huma et al., 2019).

Antimicrobial Activity

A study by Mahmud et al. (2010) on enaminone complexes of zinc and iron, related to the structure of this compound, explores their synthesis and antibacterial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, illustrating the chemical's significance in the search for novel bactericides (T. Mahmud et al., 2010).

Synthesis and Characterization in Organic Chemistry

Further research into the synthesis, characterization, and enzyme inhibition studies of similar compounds emphasizes the broad applicability of this compound derivatives in organic chemistry and enzymology. These studies contribute to our understanding of the compound's structural properties and potential biological activities, highlighting its versatility in scientific research (Rahila Huma et al., 2019).

Mechanism of Action

Target of Action

The compound is mentioned in the context of a selectivity-reversed borocarbonylation reaction, which is enabled by a cooperative action between palladium and copper catalysts . This suggests that the compound might interact with these catalysts in its mechanism of action.

Mode of Action

It is mentioned that the success of the selectivity-reversed borocarbonylation reaction, in which this compound might be involved, is due to the coordination of the amide group and slower cubpin formation by using khco3 as the base .

properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-3-4-9-14(17)16-10-13(18-2)11-7-5-6-8-12(11)15/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAPAFHGOROYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC=C)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)